molecular formula C21H23N5O2 B14977444 N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide

N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide

Cat. No.: B14977444
M. Wt: 377.4 g/mol
InChI Key: MXVKJCQJYDTCKR-UHFFFAOYSA-N
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Description

N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents . The reaction conditions are generally mild, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the inhibition of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide is unique due to its combination of a furan ring with a pyrimidine and piperidine ring

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H23N5O2/c1-15-14-19(25-21(22-15)26-11-3-2-4-12-26)23-16-7-9-17(10-8-16)24-20(27)18-6-5-13-28-18/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,27)(H,22,23,25)

InChI Key

MXVKJCQJYDTCKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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